molecular formula C11H12ClNO3 B3089659 4-Chloro-2-morpholinobenzoic acid CAS No. 1197193-12-6

4-Chloro-2-morpholinobenzoic acid

Cat. No.: B3089659
CAS No.: 1197193-12-6
M. Wt: 241.67 g/mol
InChI Key: IHYFFVBBYOBWEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-morpholinobenzoic acid typically involves the introduction of the chloro and morpholino groups onto the benzoic acid ring. One common method is the electrophilic aromatic substitution reaction, where a chloro group is introduced using chlorine gas or a chlorinating agent like thionyl chloride. The morpholino group can be introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the benzoic acid derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-morpholinobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro group or reduce other functional groups present on the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups .

Scientific Research Applications

4-Chloro-2-morpholinobenzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-morpholinobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial research, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In anticancer studies, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-aminobenzoic acid: Similar structure but with an amino group instead of a morpholino group.

    4-Chloro-2-hydroxybenzoic acid: Contains a hydroxy group instead of a morpholino group.

    4-Chloro-2-nitrobenzoic acid: Features a nitro group in place of the morpholino group.

Uniqueness

4-Chloro-2-morpholinobenzoic acid is unique due to the presence of both the chloro and morpholino groups, which confer distinct chemical and biological properties. The morpholino group, in particular, enhances its solubility and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-chloro-2-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-8-1-2-9(11(14)15)10(7-8)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYFFVBBYOBWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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